(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1157581-13-9
VCID: VC16488399
InChI: InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3/t7-/m1/s1
SMILES:
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine

CAS No.: 1157581-13-9

Cat. No.: VC16488399

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine - 1157581-13-9

Specification

CAS No. 1157581-13-9
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine
Standard InChI InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3/t7-/m1/s1
Standard InChI Key ABUSRLBOAUOYSM-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C1=CC2=C(C=C1)OCCO2)N
Canonical SMILES CC(C1=CC2=C(C=C1)OCCO2)N

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s core consists of a 2,3-dihydro-1,4-benzodioxin ring system, a bicyclic structure with two oxygen atoms in a 1,4-dioxane arrangement fused to a benzene ring. The ethanamine side chain is attached at the 6-position of the benzodioxin, with the chiral center at the first carbon of the ethanamine group conferring R-configuration. The stereochemistry is critical for biological activity, as demonstrated by comparative studies with its S-enantiomer, (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine (CAS 1212163-78-4), which exhibits distinct receptor-binding profiles .

Table 1: Key Structural Descriptors

PropertyDataSource
Molecular FormulaC10H13NO2\text{C}_{10}\text{H}_{13}\text{NO}_2
Molecular Weight179.22 g/mol
IUPAC Name(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine
SMILES (Isomeric)C[C@@H](C1=CC2=C(C=C1)OCCO2)N\text{C}[C@@H](\text{C}_1=\text{C}\text{C}_2=\text{C}(\text{C}=\text{C}_1)\text{OCCO}_2)\text{N}
InChIKeyABUSRLBOAUOYSM-SSDOTTSWSA-N

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine typically involves a two-step process:

  • Benzodioxin Intermediate Preparation: A substituted catechol derivative undergoes cyclization with 1,2-dibromoethane or epichlorohydrin to form the benzodioxin ring.

  • Reductive Amination: The ketone precursor (e.g., 6-acetyl-2,3-dihydro-1,4-benzodioxin) reacts with ammonia or ammonium acetate in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) to yield the chiral amine.

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. Catalytic asymmetric synthesis methods, such as enzymatic resolution or chiral auxiliaries, ensure high enantiomeric excess (ee > 98%).

Comparative Analysis with Structural Analogs

Enantiomeric Pair: R vs. S Configuration

The S-enantiomer (CAS 1212163-78-4) shows reduced receptor affinity, with 5-HT2A_{2A} IC50\text{IC}_{50} > 50 μM, highlighting the R-configuration’s pharmacological superiority . This stereodivergence underscores the importance of chiral resolution in drug development.

Ethane-1,2-Diamine Derivative

(1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine (CID 66516440), a diamino analog, exhibits enhanced water solubility (LogP = 0.9 vs. 1.4 for the monoamine) but lower CNS penetration due to increased polarity . Its MIC against S. aureus (64 μg/mL) is superior, suggesting structural modifications can optimize antimicrobial potency .

Table 2: Comparative Pharmacological Profiles

Compound5-HT2A_{2A} IC50\text{IC}_{50} (μM)MIC (S. aureus) (μg/mL)LogP
(1R)-Ethan-1-amine12.31281.4
(1S)-Ethan-1-amine>502561.4
(1R)-Ethane-1,2-diamine24.5640.9

Physical and Chemical Properties

Collision Cross Section (CCS)

Ion mobility spectrometry predicts a CCS of 137.8 Ų for the [M+H]+^+ adduct (m/z 180.10192), indicative of a compact molecular conformation . This property influences its pharmacokinetic behavior, particularly membrane permeability and plasma protein binding.

Solubility and Stability

The compound is sparingly soluble in water (0.8 mg/mL at 25°C) but highly soluble in polar organic solvents like ethanol (>50 mg/mL). It remains stable under acidic conditions (pH 2–6) but degrades at pH > 8 due to amine group oxidation.

Future Research Directions

  • Mechanistic Studies: Elucidate the precise molecular targets responsible for neuropharmacological effects using knockout animal models.

  • Formulation Development: Explore nanoparticle encapsulation to enhance bioavailability and reduce MIC values.

  • Structure-Activity Relationships (SAR): Synthesize derivatives with modified benzodioxin substituents to optimize receptor affinity and metabolic stability.

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